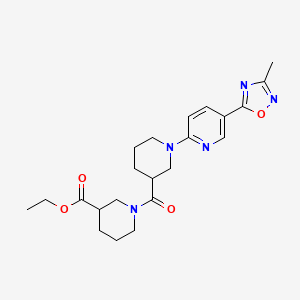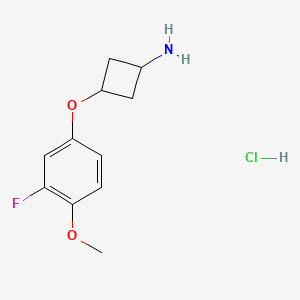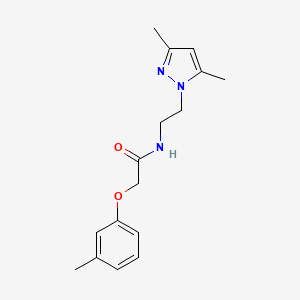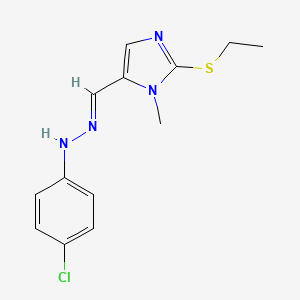![molecular formula C10H13Cl2N3O2 B2589008 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride CAS No. 1269152-43-3](/img/structure/B2589008.png)
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a 5-methyl-1,3,4-oxadiazole ring attached to an aniline group via a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride typically involves the following steps:
Formation of 5-Methyl-1,3,4-oxadiazole: This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivative under acidic conditions.
Methoxylation: The oxadiazole ring is then functionalized with a methoxy group using a methylation agent like methyl iodide.
Aniline Coupling: The methoxy-oxadiazole compound is then reacted with aniline to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the aniline group.
Amine: Resulting from the reduction of the nitro group.
Substituted Derivatives: Resulting from the substitution of the methoxy group.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline dihydrochloride
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]aniline dihydrochloride
Uniqueness: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCOSJDYORSGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2588928.png)
![3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2588929.png)
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)
![2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)
![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)
![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)
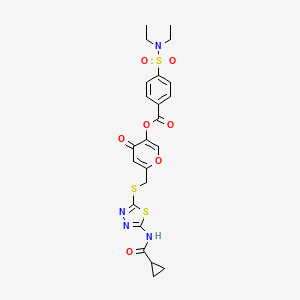
![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
